molecular formula C20H15NO B2886996 1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde CAS No. 151409-77-7

1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde

Cat. No.: B2886996
CAS No.: 151409-77-7
M. Wt: 285.346
InChI Key: IJIPHJOFFJPRLX-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives It features a naphthalene ring attached to an indole core, with an aldehyde functional group at the third position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available naphthalene and indole derivatives.

    Friedel-Crafts Alkylation: Naphthalene undergoes Friedel-Crafts alkylation with an appropriate alkyl halide to introduce the naphthalen-1-ylmethyl group.

    Formylation: The resulting naphthalen-1-ylmethyl derivative is then subjected to formylation using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the third position of the indole ring.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Oxidation: 1-(Naphthalen-1-ylmethyl)-1H-indole-3-carboxylic acid.

    Reduction: 1-(Naphthalen-1-ylmethyl)-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial compounds.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting materials for electronic devices.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active indole derivatives.

Mechanism of Action

The mechanism of action of 1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The naphthalene and indole moieties can interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

    1-(Naphthalen-1-ylmethyl)-1H-indole-3-methanol: Similar structure but with a primary alcohol instead of an aldehyde group.

    1-(Naphthalen-1-ylmethyl)-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid instead of an aldehyde group.

    1-(Naphthalen-1-ylmethyl)-1H-indole-3-nitrile: Similar structure but with a nitrile group instead of an aldehyde group.

Uniqueness: 1-(Naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for further chemical modifications and derivatizations. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO/c22-14-17-13-21(20-11-4-3-10-19(17)20)12-16-8-5-7-15-6-1-2-9-18(15)16/h1-11,13-14H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIPHJOFFJPRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=C(C4=CC=CC=C43)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976299
Record name 1-[(Naphthalen-1-yl)methyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6083-12-1
Record name 1-[(Naphthalen-1-yl)methyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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